molecular formula C20H20ClNO3 B3600202 ethyl 1-[2-(4-chlorophenyl)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate

ethyl 1-[2-(4-chlorophenyl)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B3600202
M. Wt: 357.8 g/mol
InChI Key: JJHQMYVNSSEZOY-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(4-chlorophenyl)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its complex structure, which includes a chlorophenyl group, a hydroxy group, and an indole core. It is of interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[2-(4-chlorophenyl)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The specific synthesis of this compound would involve the appropriate chlorophenyl and ethyl ester substituents being introduced at the correct stages of the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Fischer indole synthesis or other suitable synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(4-chlorophenyl)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Products may include alcohols.

    Substitution: Products may include substituted phenyl derivatives.

Scientific Research Applications

Ethyl 1-[2-(4-chlorophenyl)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate has various applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-[2-(4-chlorophenyl)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The chlorophenyl group may enhance binding affinity and specificity, while the hydroxy and ester groups can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole structure.

    Serotonin: A neurotransmitter with an indole core.

Uniqueness

Ethyl 1-[2-(4-chlorophenyl)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorophenyl group and the ester functionality differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .

Properties

IUPAC Name

ethyl 1-[2-(4-chlorophenyl)ethyl]-5-hydroxy-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3/c1-3-25-20(24)19-13(2)22(18-9-8-16(23)12-17(18)19)11-10-14-4-6-15(21)7-5-14/h4-9,12,23H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHQMYVNSSEZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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